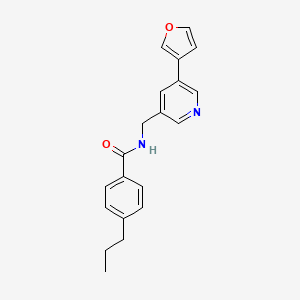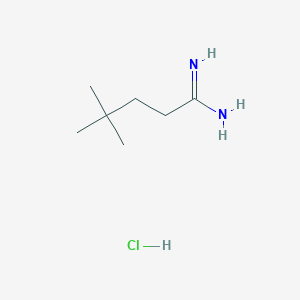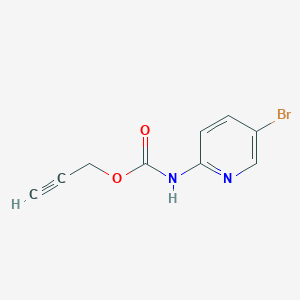
N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds derived from acetamide precursors involves a variety of chemical reactions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize different heterocyclic derivatives . These synthetic pathways include regioselective attacks and cyclization, demonstrating the versatility of acetamide derivatives in forming complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of heterocyclic acetamide derivatives is characterized using various spectroscopic techniques and crystallography. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds, and computational methods like density functional theory (DFT) were used for further investigation.
Chemical Reactions Analysis
The reactivity of acetamide derivatives in chemical reactions is highlighted by their ability to form various heterocyclic rings. The competition of reaction pathways such as dipolar cyclization and dinucleophilic-bielectrophilic attack leads to a diversity of synthesized products . Additionally, the reaction of N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide with different reagents results in the formation of pyridazine and pyrimidine derivatives, showcasing the compound's reactivity towards cyclization and addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the crystal structure of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide exhibits intermolecular hydrogen bonds and aromatic π-π stacking interactions, which can affect the compound's solubility, melting point, and stability . The presence of halogen contacts in the crystal structure can also influence the reactivity and physical properties of the compound.
Biological Evaluation
The biological activities of heterocyclic acetamide derivatives are of significant interest. Many synthesized compounds show high inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents . Additionally, compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have demonstrated significant antioxidant and antimicrobial properties, which could be relevant for pharmaceutical applications .
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity
A study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming to use them as antimicrobial agents. Though not directly mentioning the specified compound, this research outlines a methodological framework that could be relevant for synthesizing and evaluating similar compounds for antimicrobial properties (Darwish et al., 2014).
Synthesis of Pyridazin-3-one Derivatives
Another study established a synthesis route for a novel class of pyridazin-3-one derivatives, offering insights into synthetic pathways that might be applicable to the compound . This showcases the versatility of pyridazinone scaffolds in medicinal chemistry (Ibrahim & Behbehani, 2014).
Ketamine Derivatives Synthesis
Research on synthesizing new ketamine derivatives through Mannich reactions provides a glimpse into the structural modification strategies that could potentially be applied to the specified compound for therapeutic purposes (Masaud et al., 2022).
Substituted Cyclohexadienes and Pyridine-Thiones Synthesis
The Michael reaction was employed to synthesize substituted 1,3-cyclohexadienes and pyridine-2(1H)-thiones, indicating a chemical reaction pathway that might be relevant for functionalizing the cyclohexyl and pyridazinone moieties of the target compound (Dyachenko et al., 2004).
Antitumor Activity
A study synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and evaluating their antitumor activity highlights the potential for heterocyclic compounds, similar in structure to the specified acetamide, to possess significant biological activities (Albratty et al., 2017).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-11-16(8-2-1-3-9-16)18-14(21)10-20-15(22)7-6-13(19-20)12-4-5-12/h6-7,12H,1-5,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNLJBMCQTHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


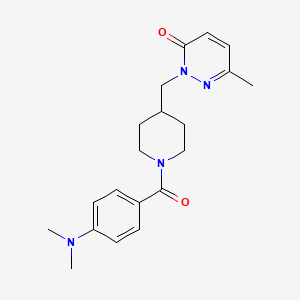
![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)
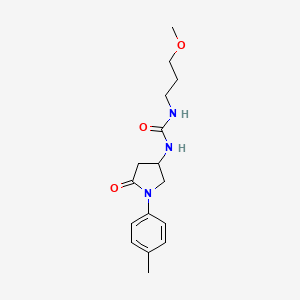

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)
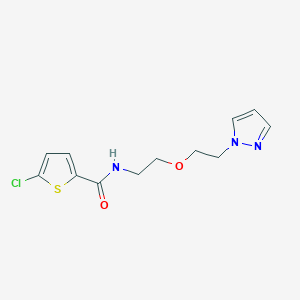
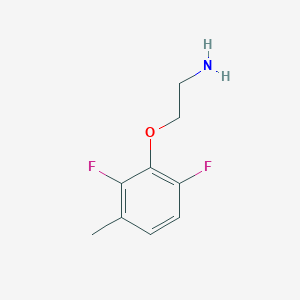
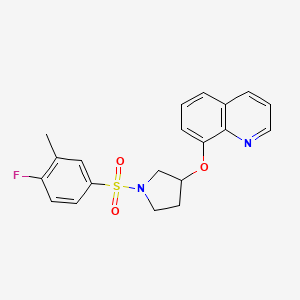
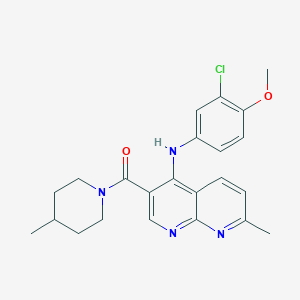
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)
